molecular formula C18H20BrFN2O B11614950 4-Bromo-2-({4-[(4-fluorophenyl)methyl]piperazin-1-YL}methyl)phenol

4-Bromo-2-({4-[(4-fluorophenyl)methyl]piperazin-1-YL}methyl)phenol

Cat. No.: B11614950
M. Wt: 379.3 g/mol
InChI Key: JRARTRMJEQCXOK-UHFFFAOYSA-N
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Description

4-Bromo-2-({4-[(4-fluorophenyl)methyl]piperazin-1-YL}methyl)phenol is a complex organic compound that features a brominated phenol group and a fluorinated phenyl group connected through a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-({4-[(4-fluorophenyl)methyl]piperazin-1-YL}methyl)phenol typically involves a multi-step processThe piperazine ring is then incorporated via a Mannich reaction, which involves the condensation of formaldehyde, the fluorophenyl group, and piperazine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-({4-[(4-fluorophenyl)methyl]piperazin-1-YL}methyl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

4-Bromo-2-({4-[(4-fluorophenyl)methyl]piperazin-1-YL}methyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-({4-[(4-fluorophenyl)methyl]piperazin-1-YL}methyl)phenol involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. The brominated and fluorinated phenyl groups may enhance the compound’s binding affinity and selectivity for these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-({4-[(4-fluorophenyl)methyl]piperazin-1-YL}methyl)phenol is unique due to the presence of both a piperazine ring and a fluorophenyl group, which may confer distinct pharmacological properties and enhance its potential as a therapeutic agent.

Properties

Molecular Formula

C18H20BrFN2O

Molecular Weight

379.3 g/mol

IUPAC Name

4-bromo-2-[[4-[(4-fluorophenyl)methyl]piperazin-1-yl]methyl]phenol

InChI

InChI=1S/C18H20BrFN2O/c19-16-3-6-18(23)15(11-16)13-22-9-7-21(8-10-22)12-14-1-4-17(20)5-2-14/h1-6,11,23H,7-10,12-13H2

InChI Key

JRARTRMJEQCXOK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)F)CC3=C(C=CC(=C3)Br)O

Origin of Product

United States

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